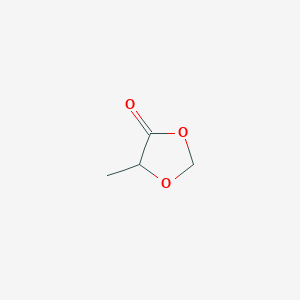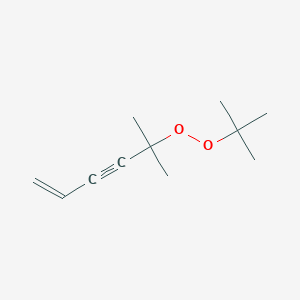
t-Butyldimethylvinylethynylperoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyldimethylvinylethynylperoxide is an organic peroxide with the molecular formula C11H18O2 and a molecular weight of 182.2594 . This compound is known for its unique structure, which includes a tert-butyl group, dimethyl groups, and a vinylethynyl group. Organic peroxides are widely used in various chemical processes due to their ability to initiate polymerization reactions and act as oxidizing agents.
Preparation Methods
The synthesis of t-Butyldimethylvinylethynylperoxide typically involves the reaction of tert-butyl hydroperoxide with a suitable vinyl or ethynyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. Industrial production methods may involve large-scale batch or continuous processes, with careful control of temperature and pressure to ensure the stability of the peroxide compound .
Chemical Reactions Analysis
t-Butyldimethylvinylethynylperoxide undergoes various types of chemical reactions, including:
Oxidation: As an organic peroxide, it can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The vinylethynyl group can participate in substitution reactions, where other functional groups replace hydrogen atoms. Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Scientific Research Applications
t-Butyldimethylvinylethynylperoxide has several scientific research applications, including:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: Its oxidizing properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.
Mechanism of Action
The mechanism of action of t-Butyldimethylvinylethynylperoxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymer chains. The molecular targets include unsaturated compounds, and the pathways involved are radical chain reactions, which propagate through the continuous generation of new radicals .
Comparison with Similar Compounds
t-Butyldimethylvinylethynylperoxide can be compared with other organic peroxides, such as benzoyl peroxide and dicumyl peroxide. While all these compounds serve as initiators in polymerization reactions, this compound is unique due to its vinylethynyl group, which provides additional reactivity and versatility in chemical reactions. Similar compounds include:
- Benzoyl peroxide
- Dicumyl peroxide
- tert-Butyl hydroperoxide .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
14906-32-2 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-tert-butylperoxy-5-methylhex-1-en-3-yne |
InChI |
InChI=1S/C11H18O2/c1-7-8-9-11(5,6)13-12-10(2,3)4/h7H,1H2,2-6H3 |
InChI Key |
NRZBWVAKKOCBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C#CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


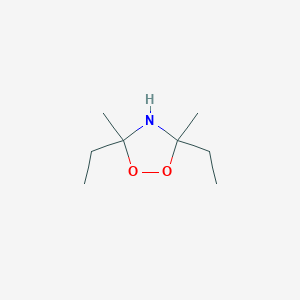
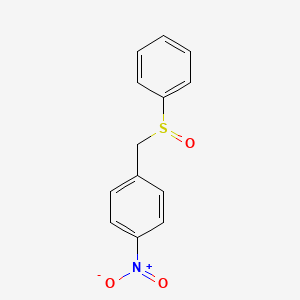
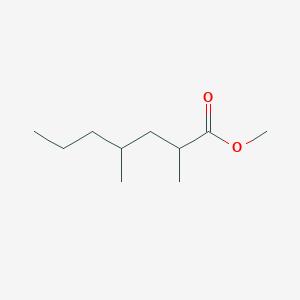

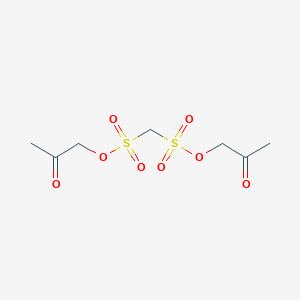
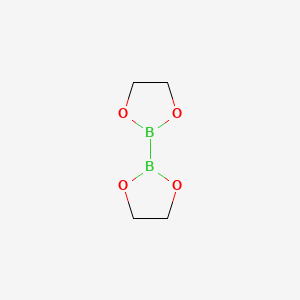
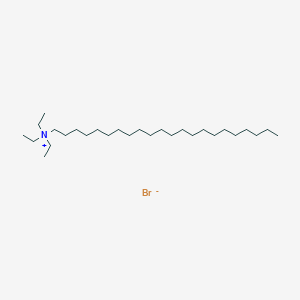
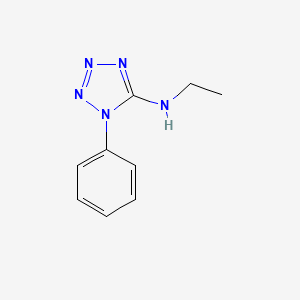

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)

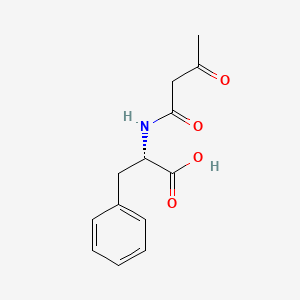
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
